テトラクロルビンホス

概要

説明

作用機序

スチロフォスは、神経伝達物質アセチルコリンの分解に不可欠な酵素アセチルコリンエステラーゼを阻害することによって、その効果を発揮します。 この酵素を阻害することによって、スチロフォスは神経シナプスにアセチルコリンが蓄積し、神経信号が継続的に伝達され、最終的に害虫が麻痺します . このメカニズムに関与する分子標的は、正常な神経機能に不可欠なコリンエステラーゼ酵素です .

類似の化合物との比較

スチロフォスは、ジクロルボスやマラチオンなどの他の有機リン系殺虫剤と比較されます。 これらの化合物はすべてアセチルコリンエステラーゼを阻害しますが、スチロフォスは哺乳類に対する毒性が比較的低く、幅広い害虫に対して効果的である点で独特です . 類似の化合物には、次のものがあります。

ジクロルボス: 作用機序が似ていますが、哺乳類に対する毒性がより高い、別の有機リン系殺虫剤です。

マラチオン: 農業および住宅の両方で使用する有機リン系殺虫剤で、他の有機リン酸塩に比べて人間の毒性が低いことが知られています.

科学的研究の応用

Stirofos has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study organophosphate chemistry and reaction mechanisms.

Biology: Employed in studies on the effects of organophosphates on biological systems, particularly in understanding enzyme inhibition.

Medicine: Investigated for its potential use in treating parasitic infections in animals.

Industry: Utilized in the development of new insecticides and pest control strategies

生化学分析

Biochemical Properties

Tetrachlorvinphos is known to interact with cholinesterase, an important enzyme in the nervous system . It inhibits the activity of cholinesterase, leading to an accumulation of acetylcholine, a neurotransmitter, in the synapses . This results in overstimulation of the nervous system, which is the primary toxic action of Tetrachlorvinphos .

Cellular Effects

Exposure to Tetrachlorvinphos can lead to a variety of cellular effects. Symptoms of exposure include increased perspiration, nausea, lachrymation, salivation, blurred vision, diarrhea, pulmonary edema, respiratory embarrassment, and convulsions . It has been reported that Tetrachlorvinphos has the potential to induce adrenal cortical adenomas and thyroid C-cell adenomas hepatocellular carcinoma, hepatocellular adenomas, and granulomatous lesions of the liver in mouse and rats .

Molecular Mechanism

The molecular mechanism of Tetrachlorvinphos involves the inhibition of cholinesterase, an enzyme that breaks down acetylcholine in the synapses . By inhibiting cholinesterase, Tetrachlorvinphos causes an accumulation of acetylcholine, leading to overstimulation of the nervous system .

Temporal Effects in Laboratory Settings

The effects of Tetrachlorvinphos can change over time in laboratory settings. Tetrachlorvinphos is slowly hydrolyzed in neutral and aqueous acidic media, and is rapidly hydrolyzed in alkaline media . This suggests that the effects of Tetrachlorvinphos may vary depending on the pH of the environment.

Dosage Effects in Animal Models

The effects of Tetrachlorvinphos can vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is known that Tetrachlorvinphos is an organophosphate insecticide with low toxicity on mammals .

Metabolic Pathways

Tetrachlorvinphos undergoes a number of transformations in the liver, where it is transported after intake . The specific transformations depend on the structure of the group attached to the phosphosulfur portion of the molecule . Oxidation is a primary process in these transformations .

Subcellular Localization

Given its role as a cholinesterase inhibitor, it is likely that Tetrachlorvinphos localizes to synapses, where cholinesterase is found .

準備方法

合成経路と反応条件

スチロフォスは、塩素化とリン酸化を含む一連の化学反応によって合成されます。 主要な合成経路には、フェニル化合物の塩素化、続いてリン酸化によるリン酸基の導入が含まれます . 反応条件は通常、目的の生成物が得られるように、制御された温度と特定の触媒の使用が必要です。

工業生産方法

工業用設定では、スチロフォスの生産には、塩素化とリン酸化反応が制御された条件下で行われる大規模な化学反応器が使用されます。 このプロセスは、収量と純度を最大化し、不要な副生成物の生成を最小限に抑えるように最適化されています .

化学反応の分析

反応の種類

スチロフォスは、次のようないくつかのタイプの化学反応を起こします。

酸化: スチロフォスは酸化されてさまざまな酸化生成物を形成することができます。

還元: 還元反応は、スチロフォスをより塩素化されていない誘導体に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は塩素化フェノールの形成につながる可能性があり、還元はより塩素化されていない有機リン酸を生成する可能性があります .

科学研究の応用

スチロフォスは、次のものを含む科学研究で幅広い用途があります。

化学: 有機リン酸の化学および反応機構を研究するためのモデル化合物として使用されます。

生物学: 有機リン酸が生物系に及ぼす影響、特に酵素阻害の理解に関する研究で使用されます。

医学: 動物における寄生虫感染症の治療における可能性のある用途について調査されています。

類似化合物との比較

Stirofos is compared with other organophosphate insecticides such as dichlorvos and malathion. While all these compounds inhibit acetylcholinesterase, stirofos is unique in its relatively low toxicity to mammals and its effectiveness against a broad range of pests . Similar compounds include:

Dichlorvos: Another organophosphate insecticide with a similar mechanism of action but higher toxicity to mammals.

Malathion: An organophosphate insecticide used in both agricultural and residential settings, known for its lower toxicity to humans compared to other organophosphates.

Stirofos stands out due to its balance of efficacy and safety, making it a preferred choice in many pest control applications .

特性

CAS番号 |

22248-79-9 |

|---|---|

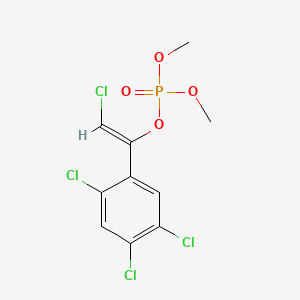

分子式 |

C10H9Cl4O4P |

分子量 |

366.0 g/mol |

IUPAC名 |

[(E)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate |

InChI |

InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5+ |

InChIキー |

UBCKGWBNUIFUST-BJMVGYQFSA-N |

SMILES |

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |

異性体SMILES |

COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Cl)Cl)Cl |

正規SMILES |

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |

外観 |

Solid powder |

Color/Form |

Tan to brown crystalline solid Powder Off-white crystalline solid |

密度 |

Bulk density 50-55 lb/cu ft |

melting_point |

203 to 207 °F (NTP, 1992) 97-98 °C Melting point = 94-97 °C |

Key on ui other cas no. |

22248-79-9 961-11-5 |

物理的記述 |

Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992) Colorless or off-white solid with a mild chemical odor; [HSDB] |

ピクトグラム |

Irritant; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

STABLE TO LESS THAN 100 °C; SLOWLY HYDROLYZED IN WATER, 50% LOSS OCCURRING @ 50 °C IN 1300 HR @ PH 3, IN 1060 HR @ PH 7, IN 80 HR @ PH 10.5 /TECHNICAL PRODUCT/ Hydrolyzes in an alkaline environment, & is slowly hydrolyzed in acid & neutral environments. |

溶解性 |

less than 1 mg/mL at 73 °F (NTP, 1992) SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS; TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/ Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C) Partially soluble in chloroform Limited solubility in most aromatic hydrocarbons. In water, 11 mg/L at 20 °C |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Gardona Rabon Stirofos Tetrachlorvinphos |

蒸気圧 |

4.2e-08 mmHg at 68 °F (NTP, 1992) 0.00000004 [mmHg] 4.20X10-8 mm Hg at 20 °C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tetrachlorvinphos?

A1: Tetrachlorvinphos (TCVP) is an organophosphate insecticide that primarily acts by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) at nerve synapses. [, , , , ] This inhibition leads to an accumulation of ACh, resulting in excessive nerve stimulation and ultimately causing paralysis and death in target insects. []

Q2: Are there any downstream effects beyond AChE inhibition?

A2: While AChE inhibition is the primary mode of action, research has shown that TCVP exposure can also induce other cellular changes. For instance, one study found that TCVP can induce global DNA methylation changes in human lung epithelial cells. [] Another study revealed that TCVP exposure in mice was associated with unusual non-neoplastic hepatic lesions characterized by pericellular fibrosis, hepatocyte nuclear pleomorphism, and macrophage accumulation. []

Q3: Does TCVP affect different species in the same way?

A3: No, studies have shown that the sensitivity of blood cholinesterase activities to TCVP varies depending on the species and even the blood fraction. For example, horse plasma cholinesterase is more sensitive to TCVP inhibition than horse erythrocyte cholinesterase. [] This highlights the importance of species-specific considerations when assessing TCVP toxicity.

Q4: What is the molecular formula and weight of Tetrachlorvinphos?

A4: The molecular formula of TCVP is C10H9Cl4O4P, and its molecular weight is 365.98 g/mol. [, ]

Q5: Is there any spectroscopic data available for Tetrachlorvinphos?

A5: While the provided research abstracts do not delve into detailed spectroscopic data, they mention the use of gas-liquid chromatography with electron-capture detection for analyzing TCVP residues. [, ] This analytical technique relies on the compound's specific chemical structure and properties for detection and quantification.

Q6: How stable is Tetrachlorvinphos in different formulations?

A6: The stability of TCVP is influenced by factors such as formulation type and storage conditions. For instance, one study found that wettable powder formulations of TCVP were more effective than emulsifiable concentrate formulations on polystyrene surfaces. []

Q7: Is there information available on Tetrachlorvinphos compatibility with other materials?

A7: While the provided abstracts don't delve into specific material compatibility beyond mentioning its application on crops [, , ] and in animal settings [, , , , , , ], it's crucial to consider potential interactions with various materials during formulation, packaging, and application to ensure its efficacy and stability.

Q8: How stable is Tetrachlorvinphos under different environmental conditions?

A8: TCVP's stability varies depending on factors like temperature, light exposure, and pH. [, ] Studies highlight its degradation on crops over time, with initial half-lives ranging from 2 days on cabbage to 12 days on pears. []

Q9: Have any formulation strategies been explored to enhance TCVP stability or effectiveness?

A9: Research mentions using TCVP in different formulations, including wettable powders, emulsifiable concentrates, dusts, and impregnated ear tags. [, , , , ] These formulations aim to improve application, stability, and release characteristics, highlighting ongoing efforts to optimize TCVP's efficacy.

Q10: What are the regulatory implications of using Tetrachlorvinphos?

A10: TCVP's classification as a potential human carcinogen by authorities like the European Chemical Agency and the Environmental Protection Agency necessitates stringent regulations regarding its use and handling. []

Q11: Are there specific safety measures recommended when handling Tetrachlorvinphos?

A11: Due to its potential toxicity, handling TCVP requires appropriate personal protective equipment and adherence to safety guidelines to minimize exposure and risks. [, , ]

Q12: How is Tetrachlorvinphos absorbed and distributed in the body?

A12: Studies on TCVP's absorption and distribution highlight that dermal absorption in rats is saturable and dose-dependent. [] Research also indicates that TCVP dust released from pet collars is quickly absorbed into sebum, suggesting sebum as a significant route of exposure. []

Q13: What are the metabolic pathways involved in Tetrachlorvinphos breakdown?

A13: TCVP is metabolized through various pathways, including hydrolysis and oxidation reactions. [] These metabolic processes can lead to the formation of different metabolites, some of which may contribute to the compound's overall toxicity.

Q14: How is Tetrachlorvinphos's efficacy evaluated?

A15: TCVP's efficacy has been assessed using various methods, including in vitro assays, animal models, and field trials. [, , , , , , , , , , , , , , , , , , , , , , ] These approaches provide insights into its insecticidal activity, potential toxicity, and overall effectiveness.

Q15: Are there specific cell-based assays used to study Tetrachlorvinphos's effects?

A16: Research mentions using human lung epithelial cells (A549) to investigate TCVP's effects on global DNA methylation and cytotoxicity. [] This highlights the applicability of cell-based assays in studying TCVP's molecular mechanisms.

Q16: What are the known mechanisms of resistance to Tetrachlorvinphos in insects?

A17: Resistance to TCVP can arise from various mechanisms, including target site insensitivity, metabolic detoxification, and reduced penetration. [, , ]

Q17: Is there evidence of cross-resistance between Tetrachlorvinphos and other insecticides?

A18: Studies have identified cross-resistance patterns between TCVP and other insecticides, particularly organophosphates. [, , , ] This highlights the challenge of managing resistance and emphasizes the need for integrated pest management strategies.

Q18: What are the toxicological effects of Tetrachlorvinphos in mammals?

A19: TCVP can exert toxic effects on mammals, primarily due to its ability to inhibit cholinesterase activity. [, , , , ] Studies in rats have shown that TCVP exposure can lead to adverse effects on the liver, kidney, adrenal glands, and thyroid. [, ]

Q19: Are there any long-term health risks associated with Tetrachlorvinphos exposure?

A20: TCVP is classified as a potential human carcinogen. [, ] Long-term exposure has been linked to an increased risk of certain cancers in animal studies. [, ] This highlights the importance of minimizing human exposure to TCVP.

Q20: What analytical techniques are used to detect and quantify Tetrachlorvinphos?

A21: Gas-liquid chromatography with electron-capture detection is a widely used method for analyzing TCVP residues. [, ] This technique offers high sensitivity and selectivity for detecting and quantifying TCVP in various matrices.

Q21: How are analytical methods for Tetrachlorvinphos validated?

A22: Analytical method validation ensures the accuracy, precision, and reliability of TCVP quantification. This typically involves assessing parameters such as linearity, recovery, sensitivity, specificity, and stability. [, ]

Q22: What is the environmental fate of Tetrachlorvinphos?

A23: TCVP can persist in the environment, particularly in soil and water, potentially impacting non-target organisms. [, ] Its degradation is influenced by factors such as temperature, pH, and microbial activity. []

Q23: What are the potential ecotoxicological effects of Tetrachlorvinphos?

A24: TCVP's toxicity extends to non-target organisms, including beneficial insects and aquatic life. [] Its use can have unintended consequences for ecosystems, highlighting the need for careful risk assessment and mitigation strategies.

Q24: Are there any alternatives to using Tetrachlorvinphos for pest control?

A25: Research explores alternatives to TCVP, such as other insecticides like permethrin, cyfluthrin, and carbaryl. [, , , , ] The choice of alternative depends on factors such as target pest, application site, and resistance profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。